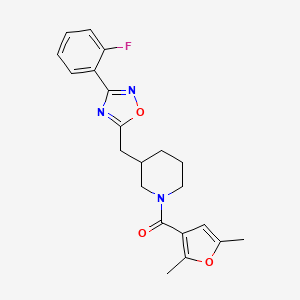

4-(3,5-dimethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Tautomerism Studies

Research into NH-pyrazoles, which share structural similarities with the query compound, has focused on their unique tautomerism and molecular structure. For instance, studies have employed X-ray crystallography and NMR spectroscopy to elucidate the structural properties and tautomerism of NH-pyrazoles in both solution and solid states. These compounds exhibit complex patterns of hydrogen bonds, contributing to their stability and tautomerism, which is critical for understanding their reactivity and potential applications in material science and catalysis (Cornago et al., 2009).

Synthesis and Reactivity

Several studies have been conducted on the synthesis of pyrazole derivatives, showcasing their reactivity and potential in synthesizing novel compounds. For example, microwave-assisted synthesis techniques have been utilized to create new pyrazolopyridines demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). These findings indicate the utility of pyrazole derivatives in developing new pharmaceuticals and agrochemicals.

Material Science and Corrosion Inhibition

Research into Schiff base compounds derived from pyrazole derivatives has shown promising results in material science, particularly in corrosion inhibition. Studies have shown that these compounds can significantly retard the corrosion rate of steel in acidic solutions, demonstrating their potential as corrosion inhibitors for industrial applications (Emregül & Hayvalı, 2006).

Ligand Chemistry and Metal Complexation

Pyrazole derivatives have also found applications in ligand chemistry, where they are used to synthesize metal complexes with potential catalytic, magnetic, and luminescent properties. For instance, pyrazole-based ligands have been utilized to form Cu(I) complexes, demonstrating interesting dimer-monomer equilibria and potential applications in catalysis and material science (Gennari et al., 2008).

Theoretical and Computational Chemistry

Moreover, computational studies on pyrazole derivatives, including density functional theory (DFT) analyses, have provided insights into their electronic structures, reactivity, and potential as corrosion inhibitors. These studies help predict the properties of new pyrazole derivatives and guide the synthesis of compounds with desired characteristics (Wang et al., 2006).

Eigenschaften

IUPAC Name |

4-(3,5-dimethylbenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-9-13(2)11-15(10-12)18(22)17-14(3)20-21(19(17)23)16-7-5-4-6-8-16/h4-11,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHSCUGGVRTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)